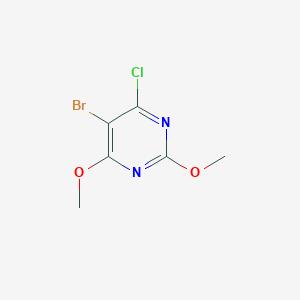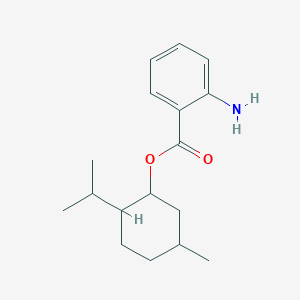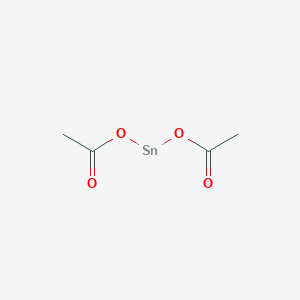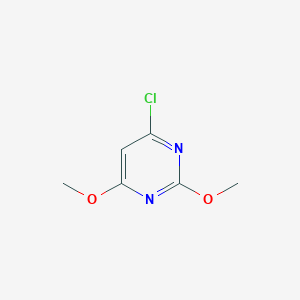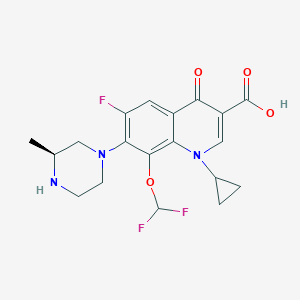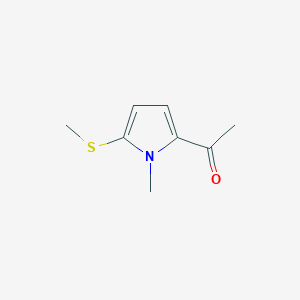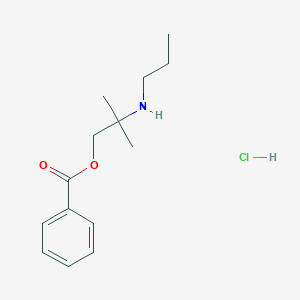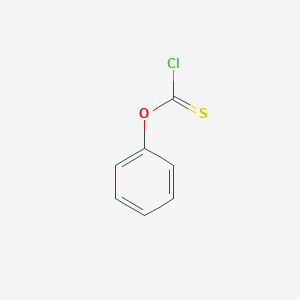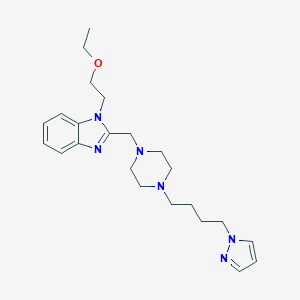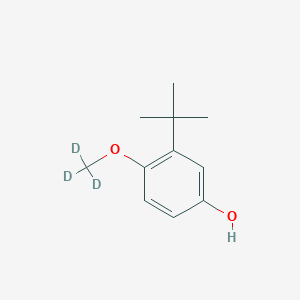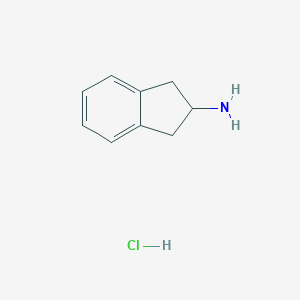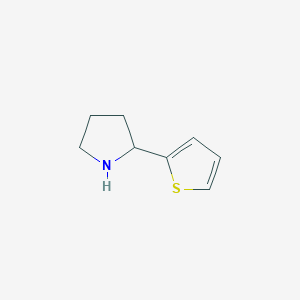
2-(Thiophen-2-yl)pyrrolidine
Descripción general
Descripción
2-(Thiophen-2-yl)pyrrolidine is a heterocyclic compound that features both thiophene and pyrrolidine rings. Thiophene is a sulfur-containing five-membered ring, while pyrrolidine is a nitrogen-containing five-membered ring. The combination of these two moieties can lead to compounds with interesting chemical and physical properties, which are often explored for their potential applications in various fields such as materials science, pharmaceuticals, and organic electronics.
Synthesis Analysis
The synthesis of compounds related to 2-(Thiophen-2-yl)pyrrolidine often involves the formation of the pyrrole or pyrrolidine ring followed by the introduction of the thiophene unit. For example, the synthesis of 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol . Similarly, the synthesis of various 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives is achieved through reactions involving methoxyphenyl or tolyl-substituted pyrroles . These methods demonstrate the versatility of synthetic approaches to access a wide range of thiophene-pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of thiophene-pyrrolidine derivatives is characterized by the presence of two distinct heterocyclic rings. The thiophene ring is known for its aromaticity and electron-rich nature due to the sulfur atom, while the pyrrolidine ring introduces a nitrogen heteroatom, which can participate in hydrogen bonding and other interactions. The molecular structure is confirmed using techniques such as FT-IR, UV–vis, and NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of thiophene-pyrrolidine derivatives can be influenced by the presence of substituents on the rings. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly affect the electronic properties and reactivity of the compound. The chemical reactions involving these derivatives can lead to the formation of polymers with conducting properties, as seen in the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives . Additionally, the orthogonal synthesis approach allows for the selective formation of pyrrole and thiophene derivatives from zwitterionic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-pyrrolidine derivatives are often studied to evaluate their potential applications. For example, the electrical conductivities of synthesized monomers and polymers are measured to assess their suitability for electronic applications . The thermal stability of these compounds is also an important property, with some polymers showing good stability up to 400°C . The optical properties, such as absorption and emission spectra, are investigated to explore their use in optoelectronic devices . Additionally, the solubility and molecular weight of these compounds are characterized to understand their processability and performance in practical applications .
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
Pharmacological Properties
-
Drug Discovery
- Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . For example, cis-3,4-diphenylpyrrolidine derivatives have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Pyrrolidine-2,5-dione is another versatile scaffold. For instance, 3-chloro-1-aryl pyrrolidine-2,5-diones have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II, which are involved in several diseases .
-
Synthesis of Thiophene Derivatives
-
Treatment of Viral Infections
-
Synthesis of Di(thiophen-2-yl) Substituted Pyrene-Pyridine
-
Evaluation of Selectivity with Various Metal Ions
Direcciones Futuras
Pyrrolidine derivatives, including “2-(Thiophen-2-yl)pyrrolidine”, continue to be a focus of research due to their wide range of biological activities. Future research directions may include the design of new pyrrolidine compounds with different biological profiles, further exploration of their synthetic strategies, and detailed investigation of their mechanisms of action .
Propiedades
IUPAC Name |
2-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVOMNEUJWHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320932, DTXSID50902762 | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3316 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)pyrrolidine | |
CAS RN |
90090-64-5 | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



